molecular formula C4H11ClN2OS B2923562 N-(Methylsulfonimidoyl)prop-2-en-1-amine;hydrochloride CAS No. 2408958-45-0

N-(Methylsulfonimidoyl)prop-2-en-1-amine;hydrochloride

Cat. No.: B2923562
CAS No.: 2408958-45-0
M. Wt: 170.66
InChI Key: CWHZQMFNLCRQAZ-UHFFFAOYSA-N
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Description

N-(Methylsulfonimidoyl)prop-2-en-1-amine;hydrochloride is a chemical compound with a unique structure that includes a sulfonimidoyl group attached to a prop-2-en-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Methylsulfonimidoyl)prop-2-en-1-amine;hydrochloride typically involves the reaction of prop-2-en-1-amine with methylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-(Methylsulfonimidoyl)prop-2-en-1-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Methylsulfonimidoyl)prop-2-en-1-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(Methylsulfonimidoyl)prop-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets. The sulfonimidoyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(Methylsulfonimidoyl)prop-2-yn-1-amine;hydrochloride
  • N-(Prop-2-en-1-yl)acetamide
  • 3-(2-Methylsulfanyl-pyrimidin-5-yloxy)-prop-2-en-1-ol

Uniqueness

N-(Methylsulfonimidoyl)prop-2-en-1-amine;hydrochloride is unique due to its specific sulfonimidoyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(methylsulfonimidoyl)prop-2-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2OS.ClH/c1-3-4-6-8(2,5)7;/h3H,1,4H2,2H3,(H2,5,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHZQMFNLCRQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)NCC=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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